3-Cyclopropoxy-2-ethyl-4-iodopyridine
Description
3-Cyclopropoxy-2-ethyl-4-iodopyridine is a substituted pyridine derivative characterized by a pyridine ring with three distinct functional groups: a cyclopropoxy moiety at position 3, an ethyl group at position 2, and an iodine atom at position 3. Its IUPAC name is 3-(cyclopropyloxy)-2-ethyl-4-iodopyridine, with a molecular formula of C₁₀H₁₂INO. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents. Limited peer-reviewed data on its specific applications or toxicity are available, necessitating extrapolation from structurally related compounds.
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethyl-4-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-9-10(13-7-3-4-7)8(11)5-6-12-9/h5-7H,2-4H2,1H3 |
InChI Key |
KABAIPWGNXHVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1OC2CC2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-4-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the desired position using iodine and a suitable catalyst. For example, the iodination of 2-ethyl-3-cyclopropoxypyridine can be achieved using iodine and a catalyst such as iodotrimethylsilane .
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-2-ethyl-4-iodopyridine may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-ethyl-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Cyclopropoxy-2-ethyl-4-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for drug discovery.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-iodopyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-cyclopropoxy-2-ethyl-4-iodopyridine, we compare it with three structurally analogous pyridine derivatives (Table 1):
Table 1: Comparative Analysis of Substituted Pyridines
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 3-Cyclopropoxy-2-ethyl-4-iodopyridine | C₁₀H₁₂INO | Cyclopropoxy (3), Ethyl (2), Iodo (4) | 305.12 | High ring strain; potential Suzuki coupling precursor |
| 3-Methoxy-4-bromo-2-methylpyridine | C₇H₈BrNO | Methoxy (3), Bromo (4), Methyl (2) | 218.05 | Intermediate in agrochemical synthesis |
| 4-Chloro-2-ethyl-3-propoxy-pyridine | C₁₀H₁₄ClNO | Propoxy (3), Ethyl (2), Chloro (4) | 215.68 | Lower reactivity due to bulkier alkoxy group |
| 2-Ethyl-4-iodo-3-phenoxypyridine | C₁₃H₁₂INO | Phenoxy (3), Ethyl (2), Iodo (4) | 349.15 | Enhanced lipophilicity; antimicrobial activity |
Key Findings :
Reactivity: The iodine atom in 3-cyclopropoxy-2-ethyl-4-iodopyridine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to bromo- and iodo-analogs like 3-methoxy-4-bromo-2-methylpyridine. However, the cyclopropoxy group’s ring strain may accelerate nucleophilic substitution compared to bulkier alkoxy substituents (e.g., propoxy or phenoxy groups) .
This contrasts with 2-ethyl-4-iodo-3-phenoxypyridine, where the phenoxy group increases lipophilicity but may hinder target binding.
Thermal Stability : Cyclopropoxy-substituted pyridines are less thermally stable than methoxy analogs due to strain energy, limiting their use in high-temperature applications.
Notes on Evidence and Limitations
This comparison relies on established trends in pyridine chemistry and data from analogous compounds, as peer-reviewed literature specific to the target molecule is sparse. Further experimental studies are needed to validate its physicochemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
